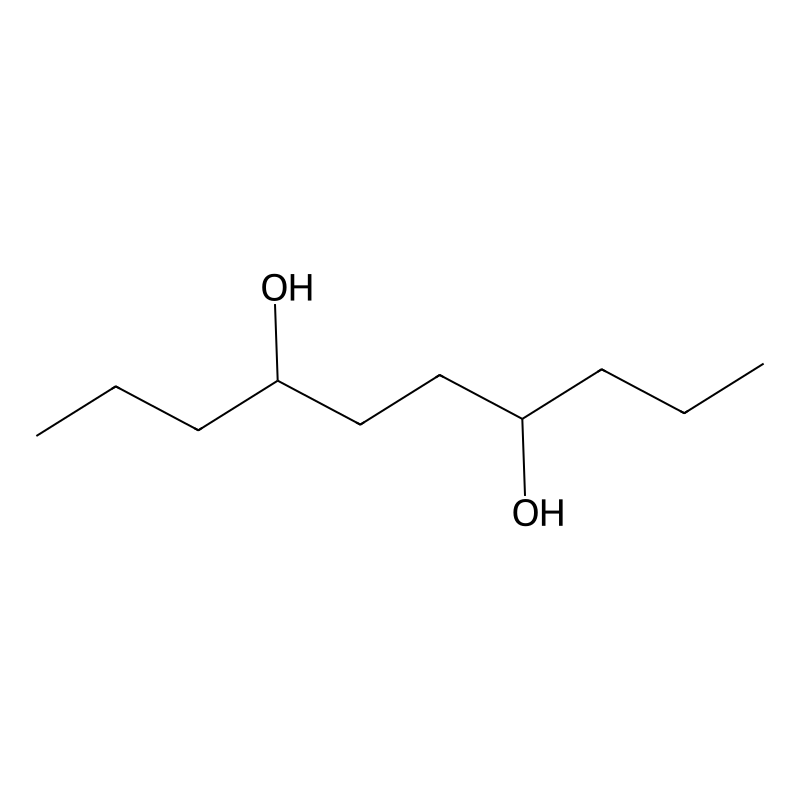

4,7-Decanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,7-Decanediol is a diol compound with the molecular formula and a molecular weight of approximately 174.28 g/mol. It is characterized by two hydroxyl groups (-OH) located at the 4th and 7th carbon atoms of a decane chain. This compound appears as a white crystalline solid and has a melting point ranging from 70 to 73 °C and a boiling point of about 297 °C. It is insoluble in water but soluble in organic solvents such as alcohol and hot ether .

- Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

- Esterification: It can react with carboxylic acids to form esters, which are widely used in the production of fragrances and flavors.

- Reduction: The compound can be reduced to yield alkanes through hydrogenation processes.

While specific biological activity data for 4,7-decanediol is limited, similar diols often exhibit low toxicity and are generally regarded as safe for use in various applications. The compound's structure suggests potential interactions with biological systems, particularly in terms of its hydrophilicity due to the hydroxyl groups, which may influence its solubility and reactivity in biological environments.

4,7-Decanediol can be synthesized through several methods:

- Esterification and Reduction of Sebacic Acid:

- Direct Hydrolysis of Decene Oxides: Another method involves the hydrolysis of decene oxides under acidic or basic conditions, leading to the formation of diols.

4,7-Decanediol finds applications in various fields:

- Flavors and Fragrances: It is used as an intermediate in synthesizing flavoring agents and fragrances due to its pleasant odor profile.

- Pharmaceuticals: The compound serves as a building block in the synthesis of pharmaceutical intermediates.

- Cosmetic Industry: It is utilized in cosmetic formulations for its moisturizing properties.

- Polymer Production: As a diol, it can be incorporated into polyurethanes and other polymers to enhance flexibility and durability .

Several compounds share structural similarities with 4,7-decanediol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,10-Decanediol | Linear structure with hydroxyl groups at ends; used in cosmetics and lubricants. | |

| 1,6-Hexanediol | Shorter chain; used in polymer production; lower melting point. | |

| 1,8-Octanediol | Similar properties; used in surfactants; slightly different physical properties. | |

| 2,5-Dimethyl-2,5-hexanediol | Branched structure; used as a solvent; different physical properties from linear diols. |

Uniqueness of 4,7-Decanediol

4,7-Decanediol's unique positioning of hydroxyl groups at the 4th and 7th carbons distinguishes it from other diols. This specific arrangement may influence its physical properties such as melting point and solubility compared to other similar compounds. Its applications in both flavoring agents and polymer chemistry further highlight its versatility within industrial contexts .